(((2-Nitrobenzyl)oxy)carbonyl)glycine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSZZOALJWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(((2-Nitrobenzyl)oxy)carbonyl)glycine CAS 30007-79-5 properties
CAS No: 30007-79-5 Synonyms: Z(2-NO₂)-Gly-OH, NBoc-Glycine, N-(2-Nitrobenzyloxycarbonyl)glycine[1]
Executive Summary
(((2-Nitrobenzyl)oxy)carbonyl)glycine is a specialized photocleavable amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and photolithographic microarray fabrication . Unlike standard protecting groups (Fmoc/Boc) that require chemical deprotection (base/acid), this reagent relies on the orthogonality of light (typically 365 nm UV). This unique property allows for the spatial and temporal control of peptide bond formation, enabling the synthesis of high-density peptide arrays and "caged" bioactive peptides.[1]
This guide details the physicochemical properties, photolytic mechanism, synthesis protocols, and application workflows for researchers utilizing CAS 30007-79-5.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Critical Distinction: Do not confuse this compound with CAS 30007-47-7 (5-Bromo-5-nitro-1,3-dioxane), a preservative known as Bronidox.[1] Ensure your reagent aligns with the structure of a glycine backbone protected by a 2-nitrobenzyl carbamate.
| Property | Specification |
| Chemical Formula | C₁₀H₁₀N₂O₆ |
| Molecular Weight | 254.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH); Sparingly soluble in water (unless neutralized) |
| UV Absorption | |
| Stability | Stable under acidic and mild basic conditions.[1][2][3] Highly Light Sensitive (Store in amber vials/dark). |
| pKa |
Part 2: Mechanistic Principles of Photolysis
The utility of this reagent hinges on the Norrish Type II intramolecular rearrangement. Upon irradiation with near-UV light (350–365 nm), the 2-nitrobenzyl group undergoes a photo-isomerization that cleaves the carbamate linkage, releasing the free amino acid and a nitrosobenzaldehyde byproduct.[1]
Mechanism Description:
-
Excitation: The nitro group absorbs a photon (
), entering an excited singlet state which crosses to a triplet state.[1] -
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]
-
Rearrangement: The intermediate rearranges to a hemiacetal.[1]
-
Collapse: The hemiacetal collapses, releasing the free amine (as a carbamate which spontaneously decarboxylates) and 2-nitrosobenzaldehyde.[1]
Figure 1: The Norrish Type II photocleavage pathway of 2-nitrobenzyl protected glycine.
Part 3: Synthesis & Preparation[1][6]
If the reagent is not available commercially, it can be synthesized via the reaction of glycine with 2-nitrobenzyl chloroformate.[1]
Reagents:
-
2-Nitrobenzyl chloroformate (Caution: Lachrymator)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate[2]
Protocol (Schotten-Baumann Conditions):
-
Dissolution: Dissolve Glycine (10 mmol) in 20 mL of 1M NaOH (or saturated NaHCO₃) at 0°C.
-
Addition: Dropwise add 2-Nitrobenzyl chloroformate (10 mmol) dissolved in 10 mL dioxane over 30 minutes. Maintain pH > 9 by adding additional NaOH if necessary.[1]
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Wash the basic solution with diethyl ether (to remove unreacted chloroformate/alcohol).
-
Precipitation: Acidify the aqueous layer carefully to pH 2–3 using 1M HCl.[1] The product, Z(2-NO₂)-Gly-OH, will precipitate.[1]
-
Purification: Filter the solid and recrystallize from Ethanol/Water.
Part 4: Application - Solid Phase Peptide Synthesis (SPPS)
This section details the use of Z(2-NO₂)-Gly-OH in building light-addressable peptide arrays.[1]
Workflow Overview: The cycle replaces the standard Piperidine deprotection (Fmoc) with a UV irradiation step.
Step-by-Step Protocol
-
Coupling (Dark Condition):
-
Activation: Dissolve Z(2-NO₂)-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in dry DMF.
-
Reaction: Add to the resin-bound amine.[1] Shake for 45–60 minutes protected from light (wrap vessel in foil).
-
Wash: DMF (3x), DCM (3x).
-
-
Capping (Optional but Recommended):
-
Treat resin with Acetic Anhydride/Pyridine to block unreacted amines.[1]
-
-
Photodeprotection (The Critical Step):
-
Solvent: Suspend resin in DMF or MeOH containing scavengers (see Troubleshooting).
-
Irradiation: Expose to 365 nm UV light (Mercury arc lamp with filters or high-power UV LED).
-
Duration: 15–30 minutes (dependent on light intensity; typically 5–10 mW/cm²).
-
Wash: DMF (5x) to remove the nitroso byproduct.
-
Figure 2: The photolithographic peptide synthesis cycle using Z(2-NO₂)-Gly-OH.
Part 5: Troubleshooting & Stability[1]
Issue 1: Incomplete Deprotection
-
Cause: Inner filter effect (byproducts absorbing UV) or insufficient light intensity.
-
Solution: Use flow-cell reactors to continuously remove byproducts or increase solvent volume.[1] Ensure light source is calibrated to 365 nm.
Issue 2: Side Reactions (Schiff Base Formation)
-
Mechanism: The byproduct, 2-nitrosobenzaldehyde, is an electrophile that can react with the newly liberated amine to form a stable Schiff base (imine) or azo compounds, permanently blocking the peptide.[1]
-
Expert Fix: Always include a scavenger in the photolysis buffer.
-
Reagent:Semicarbazide hydrochloride (50 mM) or Hydrazine (low concentration).
-
Action: These nucleophiles react preferentially with the nitrosoaldehyde, keeping the peptide amine free.[1]
-
Issue 3: Solubility on Resin
-
Observation: 2-nitrobenzyl groups are hydrophobic.[1] Long sequences may aggregate.[1]
-
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or PEG-based resins (ChemMatrix) to improve swelling.
References
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970).[1] Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.[1] Link
-
Fodor, S. P., et al. (1991).[1] Light-directed, spatially addressable parallel chemical synthesis.[1] Science, 251(4995), 767-773.[1] Link
-
PubChem. (n.d.).[1] Compound Summary for CAS 30007-79-5. National Library of Medicine.[1] Link
-
Beier, M., & Hoheisel, J. D. (1999).[1] Versatile derivatisation of solid support media for covalent bonding on DNA microchips. Nucleic Acids Research, 27(9), 1970–1977.[1] Link
Sources
- 1. Showing Compound Glycine (FDB000484) - FooDB [foodb.ca]
- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Glycine derivative [m.chemicalbook.com]
- 5. Glycine [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Deep Dive: Photolabile Precursors of Glycine
The following technical guide is structured to serve as a definitive reference for the preparation, handling, and experimental application of caged glycine compounds.
Precision Tools for Synaptic Mapping and Receptor Kinetics
Executive Summary & Mechanism of Action
Caged glycine compounds are biologically inert derivatives of the neurotransmitter glycine, rendered inactive by a photolabile protecting group ("cage"). Upon irradiation with light of a specific wavelength (uncaging), the protecting group is cleaved, releasing free glycine with high spatiotemporal precision (sub-microsecond kinetics).
This technology allows researchers to bypass presynaptic release mechanisms and directly probe postsynaptic receptor kinetics (GlyR) or map inhibitory synaptic connections in neural circuits.
The Uncaging Mechanism
The photolysis process generally follows a rapid excitation-release sequence. The diagram below illustrates the pathway for the most common variant, MNI-caged glycine.
Figure 1: Photolysis pathway of Nitroindolinyl-caged glycine. The rapid release (<1 µs) is critical for mimicking synaptic transmission.
Physicochemical Profiles: MNI vs. RuBi
Selecting the correct compound is dictated by your optical setup (UV vs. Visible lasers) and the required solubility.
Comparative Data Table
| Feature | MNI-Caged Glycine | RuBi-Glycine |
| Chemical Name | 4-methoxy-7-nitroindolinyl-glycine | Ruthenium-bipyridine-triphenylphosphine-glycine |
| Core Scaffold | Nitroindoline (Organic) | Ruthenium Complex (Inorganic) |
| Molecular Weight (Base) | ~251.2 g/mol (Calculated base) | ~800–950 g/mol (Counterion dependent) |
| Common Salt Form MW | ~365.3 g/mol (TFA Salt) | Varies (often Cl⁻ or PF₆⁻ salts) |
| Solubility (Water) | High (>50 mM) | High (often requires initial DMSO wetting) |
| Uncaging (1-Photon) | UV / Near-UV (360–380 nm) | Visible Blue (450–473 nm) |
| Uncaging (2-Photon) | 720–740 nm (Ti:Sapphire) | 800–850 nm |
| Quantum Yield (QY) | ~0.085 | ~0.1 – 0.2 (Higher efficiency) |
| Extinction Coeff.[1][2][3][4] (ε) | ~4,300 M⁻¹cm⁻¹ (at 340 nm) | ~4,000–6,000 M⁻¹cm⁻¹ (at 450 nm) |
| Key Limitation | GABA-A Receptor Antagonist (at high conc.) | Less established in slice physiology than MNI |
Critical Note on Molecular Weight: Commercial MNI-caged glycine is frequently supplied as a Trifluoroacetate (TFA) or Hydrochloride salt. You must check the specific batch label.
Base: ~251.2 g/mol
TFA Salt: ~365.3 g/mol
Calculation Error Risk: Using the base MW for a salt compound will result in a working solution that is ~30% more dilute than intended.
Solubility & Stability Dynamics
MNI-Caged Glycine
-
Solvent: Highly water-soluble.[1][5] Can be dissolved directly in ACSF (Artificial Cerebrospinal Fluid) or intracellular pipette solution.
-
pH Stability: Stable at neutral pH (7.2–7.4). Hydrolysis is negligible at room temperature for hours if protected from light.
-
Light Sensitivity: Extremely sensitive to UV and ambient fluorescent light. Handle under yellow/red safe light conditions.
RuBi-Glycine
-
Solvent: While water-soluble, RuBi compounds often dissolve faster if first wetted with a small volume of DMSO (Dimethyl sulfoxide) before adding the aqueous buffer.
-
Excitation: Because it absorbs in the visible blue range, it is sensitive to standard room lighting. Strict darkness is required during handling.
Experimental Protocol: The "Self-Validating" Stock Preparation
Objective: Prepare a 10 mM Stock Solution with concentration verification.
Reagents & Equipment[7][8][9]
-
Caged Glycine solid (stored at -20°C, desiccated).
-
High-grade DMSO (anhydrous) or HPLC-grade Water.
-
UV-Vis Spectrophotometer (Quartz cuvette).
-
Vortex mixer.
Workflow Diagram
Figure 2: Preparation workflow with an integrated validation step to ensure concentration accuracy.
Step-by-Step Methodology
-
Thermal Equilibration: Remove the product vial from the freezer and allow it to reach room temperature inside a desiccator. Why? Opening a cold vial causes moisture condensation, which hydrolyzes the ester bond over time.
-
Solvation:
-
For MNI-Glycine (TFA salt) : Dissolve typically to 10 mM or 20 mM in HPLC-grade water.
-
Calculation: To make 1 mL of 20 mM stock using MW 365.3 g/mol :
-
-
The Validation Step (Scientific Integrity):
-
Do not trust the weight blindly (static electricity can affect mg-scale weighing).
-
Take a 5 µL aliquot of your stock and dilute it into 995 µL of buffer (1:200 dilution).
-
Measure Absorbance (A) at the peak wavelength (340 nm for MNI).
-
Calculate actual concentration using Beer’s Law:
. -
Example: If A340 = 0.43 and path length is 1 cm, and
:
-
-
Aliquoting: Dispense into black or amber microcentrifuge tubes (10–50 µL aliquots) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stable for 3–6 months.
Troubleshooting & Best Practices
| Issue | Root Cause | Solution |
| No Response to Uncaging | Degraded compound or wrong wavelength. | Check Absorbance spectrum.[4][6] Ensure laser is tuned to ~720nm (2P) or 365nm (1P). |
| High Background Noise | Spontaneous hydrolysis. | Check pH of solution.[7][8] Ensure stock was not exposed to room light. |
| GABA-A Blockade | MNI-Specific Side Effect. | MNI-caged compounds are known GABA-A antagonists at high concentrations. Use lower concentrations or switch to RuBi-Glycine if studying inhibitory circuits heavily. |
| Precipitation | High concentration in cold ACSF. | Sonicate briefly. If using RuBi, ensure DMSO was used for initial solvation. |
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link
-
Tocris Bioscience. (n.d.). MNI-caged-L-glutamate Technical Data (Reference for MNI scaffold properties). Link
-
Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines. Frontiers in Neural Circuits, 3, 2. (Reference for RuBi scaffold properties). Link
-
Hello Bio. (n.d.). MNI-caged-L-glutamate Data Sheet. Link
-
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Seminal paper on MNI uncaging). Link
Sources
- 1. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Dansyl glycine [omlc.org]
- 5. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Glycine | 56-40-6 [chemicalbook.com]
The Photochemical Scalpel: A Technical History of Nitrobenzyl Protecting Groups in Peptide Chemistry
Executive Summary
The introduction of photolabile protecting groups (PPGs) fundamentally altered the landscape of peptide chemistry by introducing a "traceless" reagent: light.[1] Among these, the o-nitrobenzyl (ONB) system remains the gold standard, evolving from a mechanistic curiosity in the 1960s to the workhorse of high-throughput DNA/peptide array synthesis today. This guide dissects the historical trajectory, mechanistic underpinnings, and practical application of nitrobenzyl groups, designed for the senior scientist requiring rigorous technical depth.
The Genesis: From UV Curiosity to Synthetic Tool (1962–1970)
The concept of removing a protecting group with photons rather than protons (acid) or nucleophiles (base) was pioneered by J.A. Barltrop and P. Schofield at Oxford.
The Barltrop Discovery (1962/1966)
In their seminal work, Barltrop and Schofield demonstrated that N-benzyloxycarbonyl glycine could be deprotected using 254 nm light. While this proved the concept, the requirement for high-energy UV light was incompatible with complex organic synthesis, as it degraded tryptophan and tyrosine residues.
The Woodward-Patchornik Breakthrough (1970)
The field matured when Abraham Patchornik , Boaz Amit , and R.B.[2] Woodward introduced the 6-nitroveratryloxycarbonyl (NVOC) group. By adding two methoxy groups to the benzene ring, they achieved two critical technical leaps:
-
Red-Shifting: The absorption maximum shifted, allowing cleavage at >320 nm (near-UV), preserving sensitive amino acid side chains.
-
Quantum Efficiency: The electron-donating methoxy groups stabilized the transition state, significantly improving the quantum yield (
) of the cleavage reaction.
Mechanistic Deep Dive: The Norrish Type II Pathway
The utility of nitrobenzyl groups rests on the Norrish Type II photochemical reaction.[3][4] Understanding this mechanism is crucial for troubleshooting low yields or byproduct interference.
The Reaction Cascade
-
Excitation: Ground state nitro group (
) absorbs a photon. -
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (
-hydrogen), forming a diradical. -
Aci-Nitro Formation: This rapidly relaxes to the aci-nitro tautomer (a transient, yellow/orange species).
-
Rearrangement & Collapse: The aci-nitro species undergoes cyclization to a benzisoxazole intermediate, which hydrolyzes to release the free amine/carboxylate and the nitrosobenzaldehyde byproduct.
Visualization: The Photochemical Pathway
Caption: The stepwise photochemical cleavage of o-nitrobenzyl protecting groups via the aci-nitro intermediate.
Structural Evolution: Tuning the Chromophore
To address the limitations of the parent o-nitrobenzyl group—specifically slow release rates (
Comparative Technical Data
| Derivative | Structure Name | Quantum Yield ( | Byproduct Nature | Key Application | |
| ONB | o-Nitrobenzyl | ~280 | 0.01 - 0.04 | Nitrosoaldehyde (Reactive) | Early proof-of-concept; rarely used now. |
| NVOC | 6-Nitroveratryloxycarbonyl | ~340 | 0.05 - 0.10 | Nitrosoaldehyde (Reactive) | Standard SPPS; "Caged" ATP/Proteins. |
| MeNVOC | ~340 | > 0.10 | Nitrosoketone (Less Reactive) | Improved kinetics; prevents imine formation. | |
| NPPOC | 2-(2-Nitrophenyl)propyloxycarbonyl | ~350 | ~0.25 | Nitrosoketone | High-throughput DNA/Peptide arrays (Affymetrix). |
| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | ~355 | High | Nitrosoaldehyde | Caged neurotransmitters; physiological pH stability. |
The Byproduct Problem
The nitrosobenzaldehyde byproduct generated by ONB and NVOC cleavage is an electrophile. It can react with the newly liberated free amine of the peptide to form a Schiff base (imine), effectively "re-protecting" the peptide and stalling synthesis.
-
Solution: Use
-methyl derivatives (MeNVOC, NPPOC). These release a nitrosoketone , which is sterically hindered and far less reactive toward amines.
Applications in Solid-Phase Peptide Synthesis (SPPS)[5][6][7]
The integration of nitrobenzyl groups into SPPS enabled two revolutionary capabilities: Orthogonal Linkers and Light-Directed Synthesis .
A. Photolabile Linkers
In 1973, Rich and Gurwara introduced the first photolabile resin linker.[5] This allowed peptides to be cleaved from the solid support using neutral light conditions, leaving side-chain protecting groups (like Boc or tBu) intact.
-
Utility: Essential for synthesizing protected peptide fragments for convergent synthesis or "head-to-tail" cyclic peptides where acid cleavage would be destructive.
B. Light-Directed Parallel Synthesis (The Fodor Method)
In 1991, Fodor et al. (Science) utilized NVOC-protected amino acids to create high-density peptide arrays. By using lithographic masks to selectively irradiate specific regions of a slide, they could spatially control peptide coupling.
-
Current State: This technology underpins modern microarray manufacturing, though NPPOC is now preferred over NVOC due to faster kinetics (
) which reduces manufacturing time.
Workflow Visualization: Light-Directed Synthesis
Caption: The photolithographic cycle for generating spatially resolved peptide arrays.
Experimental Protocols
Protocol A: Synthesis of NVOC-L-Leucine
For the preparation of photolabile building blocks.
Reagents: L-Leucine, 6-nitroveratryloxycarbonyl chloride (NVOC-Cl), Dioxane, Na₂CO₃.
-
Dissolution: Dissolve L-Leucine (10 mmol) in 25 mL of 10% Na₂CO₃ solution.
-
Addition: Cool to 0°C. Add NVOC-Cl (10 mmol) dissolved in 10 mL dioxane dropwise over 30 minutes.
-
Why: Slow addition at low temperature minimizes hydrolysis of the acid chloride.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 12 hours.
-
Workup: Wash the aqueous phase with ether (removes unreacted NVOC-Cl). Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extraction: Extract the precipitate with ethyl acetate (3x). Dry over MgSO₄ and concentrate.
-
Crystallization: Recrystallize from ethyl acetate/petroleum ether.
-
Validation: Check purity via TLC (UV visualization) and ¹H-NMR (look for veratryl methoxy singlets ~3.9 ppm).
-
Protocol B: Photolytic Cleavage on Resin
For cleaving a peptide from a photolabile linker.
Equipment: Mercury arc lamp (or 365 nm LED array), quartz or Pyrex vessel (filters <300 nm).
-
Suspension: Suspend the resin-bound peptide in MeOH/PBS (1:1) or DMF.
-
Critical Step: Add a scavenger such as semicarbazide hydrochloride (5 equiv) or dithiothreitol (DTT) .
-
Why: This scavenges the nitrosoaldehyde byproduct, preventing it from reacting with the cleaved peptide or absorbing UV light (internal filter effect).
-
-
Irradiation: Irradiate at 365 nm for 1–4 hours with gentle agitation.
-
Note: Keep the reaction cool (ice bath or fan) to prevent thermal side reactions.
-
-
Filtration: Filter the resin. The filtrate contains the cleaved peptide.
-
Analysis: Analyze via HPLC. Expect a sharp peak for the peptide and a later-eluting peak for the nitroso byproduct.
References
-
Barltrop, J. A., Plant, P. J., & Schofield, P. (1966).[6] Photosensitive protective groups.[2][3][6][7][8][9] Chemical Communications, 822–823.[8] Link
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970).[2][3][10] Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335.[3] Link
-
Rich, D. H., & Gurwara, S. K. (1973). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Link
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978).[10] Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link
-
Fodor, S. P., Read, J. L., Pirrung, M. C., Stryer, L., Lu, A. T., & Solas, D. (1991). Light-directed, spatially addressable parallel chemical synthesis. Science, 251(4995), 767–773. Link
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3][4][9][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. scispace.com [scispace.com]
- 6. Photosensitive protective groups - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photosensitive protective groups - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for UV uncaging of 2-nitrobenzyl glycine peptides
Application Note: Protocol for UV Uncaging of 2-Nitrobenzyl Glycine Peptides
Core Directive & Scope
This guide details the synthesis, purification, and photochemical activation (uncaging) of peptides containing N-(2-nitrobenzyl)glycine . Unlike side-chain caging, backbone caging at the glycine nitrogen reversibly blocks hydrogen bonding and disrupts secondary structure (e.g.,
Target Audience: Synthetic chemists and chemical biologists requiring precise spatiotemporal control over peptide folding and interaction.
Scientific Foundation & Mechanism
The Photochemical Mechanism
The uncaging process relies on a Norrish Type II photoisomerization. Upon absorption of a photon (typically
Key Mechanistic Insight: The reaction quantum yield (
-
UV-Absorbing: It has a high extinction coefficient at 300–400 nm, creating an "internal filter" effect that slows further uncaging.
-
Reactive: It can form Schiff bases with free amines (lysine residues or the N-terminus), potentially re-caging or modifying the peptide.
Logical Workflow
Figure 1: Photochemical workflow for 2-nitrobenzyl uncaging. Note the critical role of scavenging to prevent byproduct interference.
Pre-Protocol Considerations
Synthesis Constraints (SPPS)
Incorporating N-(2-nitrobenzyl)glycine introduces a bulky secondary amine into the peptide backbone.
-
Coupling onto the caged residue: This is the bottleneck. Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion when adding the next amino acid onto the bulky N-(2-nitrobenzyl)glycine.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or triphosgene for the subsequent coupling step to ensure high yield.
Equipment & Reagents
-
Light Source: 365 nm LED (preferred for low heat) or Mercury Arc Lamp with a 365 nm bandpass filter.
-
Scavenger: Semicarbazide hydrochloride (creates an inert semicarbazone from the aldehyde byproduct).
-
Buffer: PBS or HEPES (pH 7.4). Avoid primary amine buffers (Tris) if not using a scavenger, as they can react with the nitroso byproduct.
Detailed Protocols
Protocol A: Synthesis of Caged Peptide (SPPS)
Objective: Synthesize a peptide containing N-(2-nitrobenzyl)glycine (Gly(Onb)).
-
Resin Loading: Swell Rink Amide resin in DMF (30 min).
-
Elongation (Standard): Couple amino acids up to the Gly(Onb) position using standard Fmoc chemistry (4 eq. AA, 3.9 eq. HBTU, 8 eq. DIPEA).
-
Coupling Gly(Onb):
-
Use Fmoc-N-(2-nitrobenzyl)glycine-OH .
-
Activate with HATU (0.95 eq relative to AA) and HOAt (0.95 eq) in DMF with DIPEA (2 eq).
-
Double couple (2 x 1 hour).
-
-
Coupling the Next Residue (CRITICAL STEP):
-
The N-terminus is now a secondary amine (hindered).
-
Use HATU (4 eq) and DIPEA (8 eq) for 2 hours.
-
Validation: Perform a chloranil test (sensitive for secondary amines) to ensure coupling is complete. A Kaiser test may give false negatives.
-
-
Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2-3 hours.
-
Note: Perform cleavage in the dark or amber glassware to prevent premature photolysis.
-
-
Purification: RP-HPLC (Acetonitrile/Water + 0.1% TFA). Keep fractions protected from ambient light.
Protocol B: UV Uncaging & Validation
Objective: Controlled release of the native peptide in solution.
Reagents:
-
Stock Solution: 1 mM Caged Peptide in water or DMSO.
-
Scavenger Solution: 100 mM Semicarbazide HCl in PBS (pH adjusted to 7.4).
Procedure:
-
Preparation:
-
Dilute the Caged Peptide to 50–100 µM in PBS (pH 7.4).
-
Add Semicarbazide to a final concentration of 1–5 mM (10-50x molar excess).
-
Why? Semicarbazide traps the 2-nitrosobenzaldehyde, preventing it from absorbing UV light and reacting with the peptide.
-
-
Irradiation:
-
Place sample in a quartz cuvette (glass absorbs UV) or an uncovered 96-well plate.
-
Irradiate at 365 nm .
-
Dosimetry: Typical requirement is 1–5 J/cm². For a 10 mW/cm² LED, this corresponds to ~2–10 minutes.
-
Stirring: Continuous magnetic stirring is required to prevent local depletion and internal filtering effects.
-
-
Monitoring (HPLC Analysis):
-
Take aliquots at t = 0, 1, 5, 10, and 20 minutes.
-
Analyze via RP-HPLC (C18 column).
-
Observation: The "Caged" peak (more hydrophobic, higher retention time) should disappear, and the "Native" peak (more hydrophilic, lower retention time) should appear.
-
Note: A third peak corresponding to the semicarbazone-byproduct adduct may appear.
-
Data Analysis & Troubleshooting
Expected Analytical Shifts
| Parameter | Caged Peptide (Gly-Onb) | Native Peptide (Gly) | Note |
| HPLC Retention | High ( | Low ( | Caged group is hydrophobic. |
| Mass (ESI-MS) | Mass of 2-nitrobenzyl group is lost. | ||
| UV Absorbance | Native peptide usually lacks 350nm abs. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Uncaging | Internal Filter Effect | Increase scavenger concentration (up to 10 mM); Reduce peptide concentration; Stir vigorously. |
| New Impurity Peak | Schiff Base Formation | The byproduct reacted with the peptide. Must use Semicarbazide or Methoxylamine. |
| Peptide Degradation | Heating | UV lamps generate heat. Use a cold-water filter or switch to 365 nm LEDs. |
| Low Synthesis Yield | Steric Hindrance | During synthesis, the step after Gly(Onb) failed. Use HATU/HOAt and double coupling. |
References
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. [Link]
-
Tatsu, Y., et al. (1996). Solid-phase synthesis of caged peptides using (2-nitrobenzyl)glycine. Biochemical and Biophysical Research Communications, 227(3), 688-693. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
Orthogonal protection strategies with photocleavable glycine
Application Note: Orthogonal Protection Strategies with Photocleavable Glycine
Executive Summary
This technical guide details the strategic application of Fmoc-N-(2-nitrobenzyl)glycine (Fmoc-N-nb-Gly-OH) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acid derivatives, this building block introduces a "third dimension" of orthogonality—photolability —into the traditional acid/base (Boc/Fmoc) paradigms.
Key Applications:
-
"Caged" Peptides: Temporarily blocking the bioactivity of a peptide backbone until activated by UV light (365 nm).
-
Aggregation Disruption: The bulky N-nitrobenzyl group acts similarly to Hmb/Dmb protection, disrupting inter-chain hydrogen bonds (
-sheets) during the synthesis of "difficult" hydrophobic sequences, but with a traceless photochemical removal.
Mechanism of Action & Orthogonality
The core of this strategy lies in the 2-nitrobenzyl (oNB) group. Attached to the amide nitrogen of glycine, it serves as a protecting group that is stable to:
-
20% Piperidine/DMF (Fmoc removal conditions).
-
95% TFA (Global side-chain deprotection/cleavage conditions).
It is selectively cleaved by near-UV light (365 nm) via a Norrish Type II mechanism, regenerating the native glycine amide backbone.
Orthogonality Landscape
The following diagram illustrates the three-dimensional orthogonality provided by this strategy.
Figure 1: The Orthogonal Triad. The photocleavable group remains intact during standard SPPS cycles and global deprotection, allowing for post-synthetic manipulation.
Material Specifications
| Component | Specification | Critical Note |
| Building Block | Fmoc-N-(2-nitrobenzyl)Gly-OH | CAS: 732305-42-9.[1] Ensure purity >98% (HPLC). |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Preferred over DIC/HOBt for coupling to the hindered secondary amine. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Use anhydrous, amine-free grade. |
| Cleavage Source | UV LED (365 nm) | 10-50 mW/cm² intensity recommended. Mercury arc lamps require filters to remove <300 nm (damaging) UV. |
| Scavenger | Semicarbazide HCl or Methoxylamine HCl | Essential to trap the nitroso-aldehyde byproduct. |
Experimental Protocols
Protocol A: Incorporation into SPPS (Coupling)
Context: The N-nitrobenzyl group creates significant steric hindrance. While coupling this residue to the chain is standard, coupling the next amino acid onto the N-nitrobenzyl glycine is difficult.
Step-by-Step:
-
Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.
-
Coupling Fmoc-N-nb-Gly-OH:
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling the NEXT Amino Acid (Critical Step):
-
Challenge: You are coupling to a secondary, sterically hindered amine.
-
Reagents: Use HATU or PyAOP (most potent). Avoid DIC/HOBt.
-
Stoichiometry: AA (5 eq) : HATU (5 eq) : DIPEA (10 eq).
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 2 hours at RT.
-
Coupling 2: 2 hours at RT or 1 hour at 50°C (microwave assisted).
-
-
Validation:Chloranil Test or p-Nitrophenol Test . (Note: Kaiser test is for primary amines and may give false negatives here).
-
Protocol B: Photocleavage (Deprotection)
Context: This step removes the nitrobenzyl group. It can be performed on the resin (if orthogonal side-chain modification is needed) or in solution after global cleavage.
Workflow Diagram:
Figure 2: Photolysis Workflow. The scavenger is critical to prevent the nitroso byproduct from reacting with the peptide.
Step-by-Step:
-
Preparation: Dissolve the peptide (1 mM) in a solvent transparent to 365 nm light (e.g., Methanol, Water/Acetonitrile, or PBS buffer).
-
Note: If the peptide is insoluble, TFE (Trifluoroethanol) can be used.
-
-
Scavenger Addition: Add Semicarbazide HCl (10 equivalents relative to the peptide).
-
Reason: Photolysis generates a reactive o-nitrosobenzaldehyde byproduct. Without a scavenger, this can form a Schiff base with the newly liberated amine, blocking the reaction or modifying the peptide.
-
-
Irradiation:
-
Work-up:
-
The byproduct (semicarbazone) is usually more hydrophobic or distinct from the peptide.
-
Purify directly via preparative RP-HPLC.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling to N-nb-Gly | Steric hindrance of the secondary amine. | Switch to HATU or COMU . Use microwave heating (50°C, 25W). Perform double coupling. |
| Yellowing of Solution during Photolysis | Formation of nitroso-aldehyde byproduct. | This is normal. Ensure Semicarbazide is present to sequester it. |
| Side Reactions during Photolysis | Overheating or radical formation. | Use a 365 nm LED (cool source) instead of a mercury lamp. Degas solvents to remove oxygen if methionine oxidation is observed. |
| Peptide Aggregation on Resin | Sequence is too hydrophobic. | The N-nb-Gly should prevent this. If it persists, add Pseudoproline dipeptides at other positions. |
References
-
Photocleavable Linkers in SPPS: BenchChem Technical Guide. "An In-depth Technical Guide to Fmoc-Photo-Linker: Properties, Specifications, and Applications."
-
Backbone Protection Strategies: Johnson, T. et al. (2016).[7] "A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation."[3][7][8] Journal of Peptide Science.
-
Wavelength-Selective Cleavage: Hansen, M. et al. (2015).[3][9] "Wavelength-selective cleavage of photoprotecting groups: strategies and applications." Chemical Society Reviews.
-
Photolabile Protecting Groups Review: Klán, P. et al. (2013).[10] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
-
Synthesis of N-nitrobenzyl Glycine: Chem-Impex International. "Product Specifications: Fmoc-N-(2-nitrobenzyl)Gly-OH."
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Fmoc-N-(2,4-ジメトキシベンジル)-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation | Crick [crick.ac.uk]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Light-Responsive Hydrogels Using Caged Glycine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of light-responsive hydrogels utilizing caged glycine. By employing photolabile protecting groups, the inherent properties of glycine can be masked and subsequently revealed with spatiotemporal control through the application of light. This temporal and spatial control over the hydrogel's properties opens up novel avenues for advanced drug delivery, tissue engineering, and fundamental biological studies. These "smart" biomaterials can undergo dynamic changes in their structural and functional characteristics in response to light, a non-invasive and precisely controllable external stimulus.[1][2][3] This guide will detail the underlying principles, provide step-by-step synthesis protocols, outline essential characterization techniques, and discuss potential applications.
Introduction to Light-Responsive Hydrogels and Caged Glycine
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them excellent candidates for biomedical applications due to their similarity to soft tissues.[2][3] "Smart" or stimuli-responsive hydrogels can alter their properties in response to external cues such as pH, temperature, or light.[4] Light, as a stimulus, is particularly advantageous due to its non-invasive nature and the high degree of spatial and temporal control that can be achieved.[3][5][6]
The concept of "caging" involves the use of a photolabile protecting group (PPG) to temporarily inactivate a biologically active molecule.[7] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule and restoring its function. This technology allows for the precise control of molecular interactions at the material interface.[3] In the context of hydrogels, incorporating caged molecules, such as the simple amino acid glycine, can be used to dynamically alter the hydrogel's properties. For instance, uncaging glycine within a hydrogel matrix could expose cell-adhesive motifs, trigger enzymatic degradation, or modulate the local pH, thereby influencing cell behavior or controlling the release of a therapeutic agent.[2][8]
This guide focuses on the synthesis of light-responsive hydrogels where caged glycine is incorporated into the polymer network. The protocols provided are based on established chemistries for creating photodegradable and photoactivatable biomaterials.[4][9]
The Chemistry of Caged Glycine and Hydrogel Formation
The core of this technology lies in the selection of an appropriate photolabile protecting group for glycine and a suitable hydrogel chemistry for its incorporation. A common strategy involves using an o-nitrobenzyl (ONB) derivative as the PPG.[4][9] These groups are known for their efficient photocleavage upon UV light exposure. The caged glycine can be incorporated into the hydrogel network either as a pendant group or as part of a photocleavable crosslinker.
Mechanism of Photocleavage
The o-nitrobenzyl cage undergoes a photochemical rearrangement upon absorption of UV light (typically around 365 nm), leading to the release of the protected molecule (glycine) and the formation of a nitrosobenzaldehyde byproduct. This process is generally biocompatible under controlled irradiation conditions.
Hydrogel Formation Strategies
Two primary strategies for incorporating caged glycine into a hydrogel are:
-
Pendant Caged Glycine: A glycine derivative with a photolabile protecting group and a polymerizable moiety (e.g., an acrylamide or methacrylate group) is copolymerized with a primary monomer (e.g., acrylamide) and a crosslinker. Light exposure uncages the glycine, presenting it on the hydrogel backbone.
-
Photocleavable Crosslinkers: A crosslinking molecule is synthesized with a photolabile group at its core. This allows for the degradation of the hydrogel network upon light exposure, leading to a decrease in stiffness or complete dissolution. While not directly using caged glycine as the active molecule, this approach demonstrates the power of light in modulating hydrogel structure. A similar principle can be applied where a caged di-functional glycine acts as the photocleavable crosslinker.
Detailed Application Notes and Protocols
This section provides a detailed protocol for the synthesis of a polyacrylamide (PAAm) hydrogel functionalized with a caged amine, which serves as a versatile platform for the subsequent attachment of glycine or other biomolecules. This method is adapted from established protocols for creating patterned hydrogels.[5][10]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Acrylamide (40% solution) | Major Supplier | Primary monomer |
| N,N'-methylenebis(acrylamide) (2% solution) | Major Supplier | Crosslinker |
| Caged Acrylamide Monomer | See Synthesis Protocol | Photo-responsive element |
| Ammonium persulfate (APS) | Major Supplier | Initiator |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | Major Supplier | Catalyst |
| Phosphate-buffered saline (PBS) | Major Supplier | Buffer |
| UV Light Source (365 nm) | e.g., Thorlabs, Newport | For photocleavage |
Synthesis of Caged Acrylamide Monomer
A monomer containing a caged amine, such as N-(2-((2-nitrophenyl)dioxy)carbonylethyl)acrylamide, can be synthesized according to literature procedures or sourced from specialized chemical suppliers. This monomer provides a reactive amine group upon photocleavage, to which glycine can be subsequently conjugated.
Protocol for Hydrogel Synthesis with Pendant Caged Monomer
This protocol describes the preparation of a PAAm hydrogel with a Young's modulus of approximately 5 kPa, suitable for many cell culture applications. The stiffness can be tuned by varying the concentration of acrylamide and bis-acrylamide.[10]
-
Prepare the Pre-polymer Solution: In a microcentrifuge tube, mix the following components on ice. The final volume can be scaled as needed.
-
Acrylamide (40% solution): 62.5 µL
-
Bis-acrylamide (2% solution): 30 µL
-
Caged Acrylamide Monomer (e.g., 100 mM in DMSO): 5 µL
-
PBS (10x): 50 µL
-
Deionized Water: to a final volume of 495 µL
-
-
Initiate Polymerization:
-
Add 5 µL of 10% (w/v) APS to the pre-polymer solution and mix gently.
-
Add 0.5 µL of TEMED and mix thoroughly but gently to avoid introducing air bubbles.
-
-
Casting the Hydrogel:
-
Quickly pipette the desired volume of the polymerizing solution between two glass slides separated by spacers of a defined thickness (e.g., 0.5 mm).
-
Allow the hydrogel to polymerize at room temperature for 30 minutes.
-
-
Hydration and Washing:
-
Carefully separate the glass slides and place the hydrogel in a petri dish with sterile PBS.
-
Wash the hydrogel extensively with PBS (at least 3 changes over 24 hours) to remove unreacted monomers and initiators.
-
Light-Induced Uncaging and Glycine Conjugation
-
Photopatterning (Optional): To create specific regions of uncaged amines, a photomask can be used.
-
Place a photomask with the desired pattern over the hydrogel surface.
-
Expose the hydrogel to UV light (365 nm, e.g., 5-10 mW/cm²) for a duration determined by the desired uncaging efficiency (typically 1-5 minutes). The optimal exposure time should be determined empirically.
-
-
Glycine Conjugation:
-
Prepare a solution of N-Hydroxysuccinimide (NHS)-activated glycine (Gly-NHS) in a suitable buffer (e.g., PBS at pH 7.4).
-
Immerse the hydrogel (patterned or fully exposed) in the Gly-NHS solution and incubate for 2-4 hours at room temperature.
-
Wash the hydrogel extensively with PBS to remove unreacted Gly-NHS.
-
Characterization of Light-Responsive Hydrogels
Thorough characterization is crucial to ensure the desired properties and functionality of the synthesized hydrogels.
| Characterization Technique | Property Measured | Description |
| Swelling Ratio | Water uptake capacity | The hydrogel is weighed before and after swelling to equilibrium in a buffer. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.[11] |
| Rheology | Mechanical properties | Oscillatory rheometry is used to determine the storage (G') and loss (G'') moduli, which provide information about the hydrogel's stiffness and viscoelasticity.[12] |
| Scanning Electron Microscopy (SEM) | Microstructure and porosity | SEM provides high-resolution images of the hydrogel's internal structure, revealing pore size and interconnectivity.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition | FTIR is used to confirm the incorporation of the caged monomer and the subsequent conjugation of glycine by identifying characteristic vibrational bands. |
| Fluorescence Microscopy | Uncaging and conjugation efficiency | A fluorescently labeled glycine or an amine-reactive fluorescent dye can be used to visualize the spatial pattern of uncaging and confirm successful conjugation. |
Applications in Research and Drug Development
The ability to dynamically alter the biochemical and physical properties of hydrogels with light has significant implications for various fields.
-
Drug Delivery: Photocleavable crosslinkers can be used to trigger the release of encapsulated drugs with high spatial and temporal precision.[5][14]
-
Tissue Engineering: Spatially controlled presentation of cell-adhesive ligands, such as the RGD sequence (which contains glycine), can be used to guide cell migration, adhesion, and differentiation, enabling the creation of complex tissue-like structures.[2][6][8]
-
Fundamental Cell Biology: These hydrogels provide a powerful tool to study how cells respond to dynamic changes in their microenvironment, offering insights into mechanotransduction and cell signaling.
Conclusion
The synthesis of light-responsive hydrogels using caged glycine represents a significant advancement in the field of smart biomaterials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to develop and utilize these dynamic materials in their specific applications. The precise spatiotemporal control offered by light activation opens up exciting possibilities for creating more sophisticated and effective platforms for drug delivery, tissue engineering, and a deeper understanding of cellular processes.
References
-
Photoresponsive Hydrogels for Tissue Engineering. ACS Biomaterials Science & Engineering. Available from: [Link]
-
Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials. Nature Materials. Available from: [Link]
-
Photoresponsive hydrogels for biomedical applications. Journal of Controlled Release. Available from: [Link]
-
Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms. Nature Protocols. Available from: [Link]
-
Advances in Composite Stimuli-Responsive Hydrogels for Wound Healing: Mechanisms and Applications. Gels. Available from: [Link]
- 2011: Caged RGD-presenting Hydrogels for the Dynamic, In vivo Display of Adhesion Ligands.
-
Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. ACS Applied Materials & Interfaces. Available from: [Link]
-
Light-triggered in vivo activation of adhesive peptides regulates cell adhesion, inflammation and vascularization of biomaterials. PubMed. Available from: [Link]
-
Light responsive hydrogels for controlled drug delivery. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Evaluation of a Model Photo-Caged Dehydropeptide as a Stimuli-Responsive Supramolecular Hydrogel. MDPI. Available from: [Link]
-
High-throughput synthesis and machine learning assisted design of photodegradable hydrogels. ChemRxiv. Available from: [Link]
-
Photolithographic patterning of polyethylene glycol hydrogels. PubMed. Available from: [Link]
-
Characterization of Hydrogels. YouTube. Available from: [Link]
-
Light responsive hydrogels for controlled drug delivery. Frontiers. Available from: [Link]
-
Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. ChemRxiv. Available from: [Link]
-
Recent advances in the synthesis of smart hydrogels. RSC Publishing. Available from: [Link]
-
Photolabile protecting group. Wikipedia. Available from: [Link]
-
Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. ACS Omega. Available from: [Link]
-
Cellulose hydrogels physically crosslinked by glycine: Synthesis, characterization, thermal and mechanical properties. ResearchGate. Available from: [Link]
-
Functionalized amino acid-based injectable hydrogels for sustained drug delivery. Soft Matter. Available from: [Link]
-
Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. PMC. Available from: [Link]
-
Synthesis and characterization of hydrogel particles containing Cibacron Blue F3G-A. PMC. Available from: [Link]
-
Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. PMC. Available from: [Link]
-
Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications. MDPI. Available from: [Link]
-
Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PMC. Available from: [Link]
-
Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology. ResearchGate. Available from: [Link]
-
Quantity of glycine coupled to the initial and modified films. ResearchGate. Available from: [Link]
-
Preparation and optimization of agarose or polyacrylamide/amino acid-based double network hydrogels for photocontrolled drug release. PubMed. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-triggered in vivo activation of adhesive peptides regulates cell adhesion, inflammation and vascularization of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional photolithographic patterning of multiple bioactive ligands in poly(ethylene glycol) hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and optimization of agarose or polyacrylamide/amino acid-based double network hydrogels for photocontrolled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 14. eng.yale.edu [eng.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Nitrobenzyl Photocleavage
Topic: Improving Quantum Yield & Reaction Efficiency of 2-Nitrobenzyl (o-NB) Caging Groups Audience: Drug Discovery Chemists, Chemical Biologists, and Photopharmacology Researchers.
Welcome to the Technical Support Center
Current Status: Operational Subject Matter: Photochemical Efficiency Optimization
You are likely here because your photo-uncaging reaction is sluggish, incomplete, or yielding unexpected byproducts. While the 2-nitrobenzyl (o-NB) group is the "workhorse" of photocaging, its quantum yield (
This guide moves beyond basic textbook mechanisms to address the kinetic bottlenecks and dark reactions that actually dictate your experimental success.
Module 1: Structural Optimization (The "Hardware")
If you are in the design phase, your choice of chromophore determines the theoretical maximum quantum yield.
The -Substituent Effect
The Issue: The parent 2-nitrobenzyl group (
-
Why it works: The primary photochemical step is the abstraction of a benzylic hydrogen by the excited nitro group.[1] An
-methyl group locks the molecule in a conformation where the nitro group is closer to the benzylic hydrogen, increasing the population of the reactive rotamer. -
Impact:
often increases from ~0.1 (benzyl) to >0.6 (phenethyl).
Core Substitution (Red-Shifting)
The Issue: Parent o-NB requires UV light (<320 nm), which is cytotoxic and scatters in tissue.[2] The Fix: Use 4,5-dimethoxy-2-nitrobenzyl (DMNB) .[3]
-
Why it works: The methoxy groups are Electron Donating Groups (EDGs) that raise the HOMO energy, red-shifting the absorption maximum to ~365 nm (and tailing into 405 nm).
-
Warning: While DMNB allows for safer wavelengths, it does not inherently improve quantum yield compared to the parent o-NB; in some cases, it slightly lowers it due to increased fluorescence decay pathways. Use DMNB for wavelength compatibility, not solely for yield improvement.
Mechanism Visualization: Norrish Type II Photo-Uncaging
Figure 1: The Norrish Type II mechanism. Note that the "Dark Reactions" (Aci-Nitro to Product) are often the rate-limiting steps.
Module 2: Environmental Tuning (The "Software")
If your molecule is already synthesized, you must optimize the reaction conditions. The "Dark Reaction" (decay of the aci-nitro intermediate) is the most common failure point.
Solvent & Water Content
Critical Rule: The final step of cleavage is hydrolysis .
-
The Trap: Running the reaction in 100% anhydrous acetonitrile or DMSO will stall the reaction at the hemiacetal or imine stage.
-
The Fix: Ensure at least 1–5% water is present in your organic solvent. If solubility is an issue, use a co-solvent system (e.g., 50:50 Water:MeCN).
pH Control
The decay of the aci-nitro intermediate is acid-catalyzed.
-
Optimal Range: pH 5.5 – 7.4.
-
High pH (>9): The aci-nitro anion is stable and decays very slowly, effectively pausing the reaction.
-
Low pH (<4): While kinetics are fast, acid-sensitive payloads may degrade.
Managing the "Inner Filter" Effect (Scavengers)
The Symptom: The reaction starts fast but slows down exponentially, and the solution turns yellow/brown. The Cause: The byproduct, 2-nitrosobenzaldehyde , absorbs strongly in the UV range (300–350 nm). As it accumulates, it absorbs the photons intended for your caged compound. The Fix: Add a scavenger.
| Scavenger | Concentration | Mechanism | Best For |
| Semicarbazide | 1 – 10 mM | Reacts with nitroso group to form a transparent hydrazone. | General use, aqueous buffers.[4] |
| Hydroxylamine | 1 – 5 mM | Forms oxime, preventing azo-dimerization. | Acidic conditions.[5][6] |
| Dithiothreitol (DTT) | Variable | Reduces nitroso to amine (slow). | Biological assays (caution: can reduce other disulfides). |
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Workflow
Figure 2: Decision tree for diagnosing low photochemical yields.
Frequently Asked Questions
Q1: My compound precipitates during irradiation. Why? A: The caged compound is often more hydrophobic than the free payload. However, the nitroso byproduct is prone to dimerization (forming azo-benzenes) which are highly insoluble.
-
Action: Add 10 mM semicarbazide HCl to the buffer. This converts the nitroso species into a soluble hydrazone and prevents precipitation.
Q2: Can I use 2-nitrobenzyl groups for two-photon excitation (2PE)?
A: You can, but the cross-sections (
-
Action: For 2PE, switch to extended
-systems like nitro-biphenyl or nitro-fluorene derivatives, or use DMNB as a compromise. Do not expect high efficiency with simple o-NB esters under 2PE.
Q3: How do I calculate the Quantum Yield (
Module 4: Experimental Protocols
Protocol: Determination of Quantum Yield ( )[2][3][7][8][9]
Prerequisites:
-
UV Light Source (e.g., 365 nm LED or Hg Lamp with bandpass filter).
Step 1: Measure Photon Flux (
-
Prepare 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄ (Perform in dark/red light).
-
Irradiate 3 mL of this solution in a quartz cuvette for a set time (
, e.g., 30 seconds). -
Add 0.5 mL of 0.1% 1,10-phenanthroline and buffer to develop color (complexes with Fe
). -
Measure Absorbance at 510 nm (
). -
Calculate Moles of Fe
using Beer’s Law ( M cm ). -
Calculate Flux (
) using the known (at 365 nm).
Step 2: Measure Sample Photolysis
-
Prepare your caged compound (approx 50–100
M) in the desired buffer (with 5% DMSO if needed). -
Irradiate under identical conditions (same geometry, same light source) as the actinometer.
-
Take aliquots at 5 time points (e.g., 0, 1, 2, 5, 10 mins).
-
Analyze via HPLC to determine moles of caged compound remaining .
Step 3: Calculation
Note: Ensure the sample absorbance (
References
-
Kuhn, H. J., et al. "Chemical Actinometry (IUPAC Technical Report)."[9] Pure and Applied Chemistry, Vol. 76, No. 12, 2004.[9] 9[4][8]
-
Corrie, J. E. T., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 2004. 4[4]
-
Gaplovsky, M., et al. "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences, 2005.[5] 5
-
BenchChem Application Note. "Protocols for Determining Quantum Yield Using Potassium Ferrioxalate Actinometry." 7
-
Aujard, I., et al. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections." Chemistry - A European Journal, 2006.[3] 3[4][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions During N-Boc-Glycine Photolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during the photolytic deprotection of N-Boc-glycine. Our focus is on providing scientifically-grounded, practical solutions to common challenges encountered in the lab.
Section 1: Understanding the Core Photochemistry and a Critical Overview of Side Reactions
The photolytic cleavage of the tert-butoxycarbonyl (Boc) protecting group from glycine is a valuable technique, offering a traceless and orthogonal deprotection strategy.[1] The ideal reaction proceeds with high fidelity, yielding free glycine and byproducts of tert-butanol and carbon dioxide. However, the reality of photochemical reactions often involves competing pathways that can lead to a range of undesirable side products, complicating downstream processes and reducing overall yield.
The primary cause of many side reactions is the generation of highly reactive intermediates upon photoexcitation. For carbamates like N-Boc-glycine, this can involve both homolytic and heterolytic cleavage pathways, leading to radical and ionic species that can react with the solvent, dissolved oxygen, or the substrate itself.[2]
The Intended Photochemical Pathway
The desired photolysis of N-Boc-glycine is intended to proceed through a specific cleavage of the carbamate bond, initiated by the absorption of UV light.
Caption: Ideal photolytic deprotection of N-Boc-glycine.
Common Unwanted Side Reactions
Several side reactions can occur, leading to a complex product mixture. Understanding these pathways is the first step toward their mitigation.
-
Photo-Fries Rearrangement: This is a common reaction for aryl carbamates, and while less prevalent for N-Boc-glycine, related rearrangements can occur, leading to isomeric impurities.[3]
-
Radical-Mediated Reactions: Homolytic cleavage can generate radical species.[2] These radicals can abstract hydrogen atoms from the solvent or other molecules, leading to a cascade of unintended products.[4]
-
Oxidation: In the presence of oxygen, photo-oxidation can occur, leading to degradation of the desired product.
-
Solvent Adducts: Reactive intermediates can be trapped by the solvent, forming covalent adducts.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the photolysis of N-Boc-glycine.
Q1: What is the primary cause of the low yield and multiple spots on my TLC/peaks in my HPLC after photolysis?
A1: The most likely cause is a combination of incomplete photolysis and the formation of side products. The generation of reactive intermediates, such as carbocations or radicals, can lead to alkylation of the starting material or solvent, as well as other unintended reactions.[5] The quantum yield of the photolysis, which is the efficiency of converting absorbed photons into a chemical reaction, can also be a factor.[6]
Q2: I'm observing a significant amount of starting material even after prolonged irradiation. What could be the issue?
A2: This could be due to several factors:
-
Insufficient Photon Flux: The intensity of your light source at the required wavelength may be too low.
-
Incorrect Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of N-Boc-glycine.
-
"Inner Filter" Effect: If the concentration of your solution is too high, the light may be absorbed by the outer layer of the solution, preventing it from reaching the molecules in the bulk.
-
Photoproduct Interference: Some photolytic byproducts can absorb at the same wavelength as the starting material, acting as an internal filter and reducing the efficiency of the reaction over time.[7]
Q3: Can the choice of solvent affect the outcome of the photolysis?
A3: Absolutely. The solvent plays a critical role in the reaction.[8][9] Protic solvents, for example, can quench excited states or react with intermediates. The polarity of the solvent can also influence the reaction pathway and the stability of intermediates.[9][10] Some solvents are more prone to hydrogen abstraction by radical intermediates.[10]
Q4: Are there any additives that can help suppress side reactions?
A4: Yes, the use of "scavengers" is a common strategy.[5] Scavengers are molecules added to the reaction mixture to trap reactive intermediates. For example, a radical scavenger can intercept radical species before they can participate in unwanted reactions. Thiophenol has been used as a scavenger in some deprotection protocols.[11]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues during N-Boc-glycine photolysis.
| Issue | Potential Cause | Recommended Solution | Experimental Protocol |
| Low Yield of Glycine | Incomplete photolysis, formation of side products. | Optimize irradiation time and wavelength. Use a scavenger to minimize side reactions. | See Protocol 1. |
| Multiple Byproducts Detected | Generation of reactive intermediates (radicals, ions). | Use a radical scavenger. Change the solvent to one less prone to reaction. | See Protocol 2. |
| Reaction Stalls Over Time | Inner filter effect from starting material or byproducts. | Dilute the reaction mixture. Use a flow reactor for more uniform irradiation. | Reduce the starting concentration of N-Boc-glycine by 50% and monitor the reaction progress. |
| Product Degradation | Photo-oxidation or reaction with byproducts. | Degas the solvent to remove dissolved oxygen. Use a scavenger. | See Protocol 3. |
Section 4: Experimental Protocols
Protocol 1: Optimizing Irradiation Conditions
-
Determine the UV-Vis Spectrum: Dissolve a small amount of N-Boc-glycine in your chosen solvent and record its UV-Vis absorption spectrum to identify the wavelength of maximum absorbance (λmax).
-
Select Light Source: Choose a light source that emits strongly at or near the λmax. LEDs are often a good choice due to their narrow emission profiles.[12]
-
Time-Course Experiment: Set up a series of small-scale reactions and irradiate them for different durations (e.g., 15, 30, 60, 120 minutes).
-
Analyze Samples: Quench the reaction at each time point and analyze the samples by HPLC or TLC to determine the optimal irradiation time for maximum conversion and minimal byproduct formation.
Protocol 2: Employing a Radical Scavenger
-
Prepare Stock Solutions: Prepare a stock solution of N-Boc-glycine in your chosen solvent. Prepare a separate stock solution of a radical scavenger (e.g., 1,3,5-trimethoxybenzene or thioanisole).
-
Set up Reactions: To your N-Boc-glycine solution, add the scavenger at various concentrations (e.g., 1, 5, and 10 mole equivalents).
-
Irradiate: Irradiate the samples under your optimized conditions (from Protocol 1).
-
Analyze: Analyze the product mixture by HPLC to quantify the yield of glycine and the reduction in side products compared to a control reaction without a scavenger.
Protocol 3: Degassing the Solvent
-
Choose a Method: Select a suitable degassing method:
-
Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace, and then thawing the solvent. Repeat this cycle three times.
-
-
Perform Photolysis: Conduct the photolysis reaction under an inert atmosphere (e.g., using a nitrogen-filled glovebox or a Schlenk line).
Section 5: Visualizing Reaction Pathways
Main and Side Reaction Pathways
Caption: Competing pathways in N-Boc-glycine photolysis.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting photolysis issues.
References
Sources
- 1. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation or Cyclization: Options for a Triad of Radicals Released from Oxime Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (PDF) Solvent Effects on the Photolysis of [research.amanote.com]
- 9. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Wavelength-resolved quantum yields for phenolic carbonyls in acidic solution: molecular structure effects on brown carbon photochemistry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00077G [pubs.rsc.org]
Technical Support Center: Optimizing Irradiation Time for Photocleavable Linkers
Welcome to the Technical Support Center for photocleavable (PC) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the critical step of photocleavage. Here, we address common challenges and frequently asked questions to ensure the successful application of PC linkers in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the photocleavage process, offering explanations and actionable solutions based on established scientific principles.
Issue 1: Incomplete or No Cleavage Observed
Question: I've irradiated my sample, but analysis (e.g., by HPLC, mass spectrometry, or functional assay) shows little to no cleavage of my photocleavable linker. What could be the cause?
Answer: Incomplete cleavage is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.
Possible Causes & Recommended Actions:
-
Insufficient UV Exposure: The total dose of photons delivered to the sample may be inadequate.
-
Incorrect Wavelength: The output spectrum of your light source must overlap with the absorption spectrum of the photocleavable linker.[2]
-
Low Light Intensity: The power of your light source might be too low, especially if it's an older lamp or positioned far from the sample.
-
Solution: Measure the intensity of your light source at the sample position. If it's too low, consider moving the source closer or replacing it with a higher-intensity lamp.
-
-
"Inner Filter" Effect: At high concentrations, the molecules at the surface of the solution can absorb most of the incident light, preventing it from reaching molecules in the bulk of the solution.[2]
-
Solution: Reduce the concentration of your sample or decrease the path length of the light by using a cuvette with a shorter path length.
-
-
Presence of Quenchers: Molecular oxygen and other molecules can deactivate the excited state of the linker before cleavage can occur.[2]
-
Solution: If your experiment allows, degas your solution by bubbling with an inert gas like nitrogen or argon before and during irradiation.[2]
-
Issue 2: Sample Degradation or Side Reactions
Question: My photocleavage reaction seems to be working, but I'm also observing degradation of my target molecule (e.g., peptide, oligonucleotide, or small molecule drug) or the formation of unexpected byproducts. How can I minimize this?
Answer: Photodamage is a significant concern, especially with sensitive biological samples. Optimizing the irradiation conditions is key to minimizing these unwanted side effects.
Possible Causes & Recommended Actions:
-
Prolonged Exposure to UV Light: Extended irradiation times, even at the correct wavelength, can lead to the photooxidation of sensitive functional groups.[5]
-
Use of High-Energy UV Light: Shorter UV wavelengths (e.g., 254 nm) are more damaging to biological molecules than longer wavelengths (e.g., >350 nm).[3]
-
Formation of Reactive Byproducts: The photocleavage of some linkers, like o-nitrobenzyl derivatives, generates a nitrosobenzaldehyde byproduct which can be reactive.[4]
-
Solution: If byproduct reactivity is a concern, consider using linkers with modified structures that produce less reactive byproducts.[10] Adding a scavenger molecule to the reaction mixture can also help to sequester reactive byproducts.
-
Diagram: Troubleshooting Workflow for Incomplete Photocleavage
Caption: A flowchart for troubleshooting incomplete photocleavage.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal irradiation time for my specific experiment?
A1: The optimal irradiation time is best determined empirically through a time-course experiment. This involves irradiating identical samples for different durations and then analyzing the extent of cleavage for each time point. The goal is to find the shortest time that yields the desired level of cleavage without causing significant sample degradation. The kinetics of photocleavage can be monitored by techniques such as HPLC, which can quantify the disappearance of the starting material and the appearance of the cleaved product.[5]
Q2: What are the key factors influencing the efficiency of photocleavage?
A2: The efficiency of a photocleavage reaction is primarily determined by two factors: the molar extinction coefficient (ε) of the linker at the irradiation wavelength and its quantum yield (Φ).[2][11] The molar extinction coefficient reflects how strongly the linker absorbs light at a given wavelength, while the quantum yield represents the probability that an absorbed photon will result in a cleavage event.[2] Other factors include light intensity, the presence of quenchers, and the solvent environment.[2]
Q3: Can I use a simple UV transilluminator or a handheld UV lamp for photocleavage?
A3: While these sources can sometimes be used, they often have broad emission spectra and non-uniform intensity, which can lead to inconsistent results and potential photodamage. For reproducible and efficient photocleavage, it is recommended to use a more controlled light source such as a collimated LED array or a xenon arc lamp with appropriate filters.[12] These sources provide more uniform and monochromatic light, allowing for better control over the irradiation conditions.
Q4: How does the choice of photocleavable linker affect the required irradiation time?
A4: The chemical structure of the photocleavable linker has a significant impact on its cleavage kinetics. For example, the widely used o-nitrobenzyl linkers can have cleavage times ranging from minutes to hours.[4][5] Modifications to the aromatic ring, such as the addition of alkoxy groups, can increase the rate of cleavage.[5] Coumarin-based linkers often exhibit faster cleavage kinetics and can be cleaved with visible light.[3][4]
Q5: Are there any safety precautions I should take when working with UV light?
A5: Yes, UV radiation is hazardous and can cause damage to the eyes and skin. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield, and cover exposed skin. Perform all irradiation experiments in a light-tight enclosure or a designated area with proper shielding.
Quantitative Data Summary
The selection of a photocleavable linker should be guided by its photochemical properties. The following table summarizes key parameters for common PC linker families.
| Linker Family | Example | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[4][13] | 0.01 - 0.63[4] | Minutes to hours[5] | Well-established chemistry, commercially available.[4] | Requires UV light which can be damaging; relatively low quantum yields in some cases.[4] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[4] | ~0.25[4] | < 1 minute (with high-power LEDs)[4] | Cleavage with less damaging visible light; often higher quantum yields than ONB.[4] | Can be sensitive to hydrolysis.[4] |
| Benzoin | Benzoin acetate | ~350 | ~0.54 (for dimethoxybenzoin)[4] | Minutes to hours | Good quantum yields.[4] | Limited commercial availability of diverse derivatives.[4] |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | ~300-400 | ~0.19 - 0.25[4] | Nanoseconds to microseconds | Fast release kinetics.[4] | Requires UV irradiation.[4] |
Experimental Protocol: Determining Optimal Irradiation Time
This protocol provides a general framework for optimizing the irradiation time for a photocleavable linker conjugate in solution.
Materials:
-
Photocleavable linker conjugate solution of known concentration
-
Appropriate solvent (e.g., buffer, organic solvent)
-
UV-transparent cuvettes or microplate
-
Calibrated light source (e.g., LED array, filtered xenon lamp)
-
Analytical instrument for monitoring cleavage (e.g., HPLC, LC-MS, fluorometer)
Procedure:
-
Prepare Samples: Prepare a series of identical samples of your photocleavable linker conjugate in the desired solvent and at a relevant concentration. Include a "no-light" control sample that will be kept in the dark.
-
Set Up Irradiation: Place the samples in the light path of your calibrated light source. Ensure consistent geometry for all samples.
-
Time-Course Irradiation: Irradiate each sample for a different, predetermined amount of time (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
Analysis: After irradiation, analyze each sample, including the no-light control, using your chosen analytical method.
-
HPLC/LC-MS: Quantify the peak areas of the starting material and the cleaved product(s).
-
Fluorometry: If one of the cleaved products is fluorescent, measure the increase in fluorescence intensity over time.
-
-
Data Interpretation: Plot the percentage of cleaved product versus irradiation time. The optimal irradiation time is the point at which the desired cleavage is achieved without significant degradation of the product.
Diagram: Photocleavage Mechanism of an o-Nitrobenzyl Linker
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 7. Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete UV cleavage of caged peptides
Topic: Troubleshooting Incomplete UV Cleavage of Caged Peptides
Welcome to the Photolysis Application Support Hub. You are likely here because your caged peptide is not releasing the active species efficiently, or you are observing unexpected byproducts. Incomplete cleavage is rarely a "bad batch" of peptide; it is almost always a mismatch between Photophysics (light delivery) and Photochemistry (sample environment).
This guide allows you to diagnose the root cause of your low yields.
Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using this logic tree.
Figure 1: Diagnostic Logic Tree. Use this flow to categorize your issue before consulting the specific modules below.
Category 1: Photophysics (The Light Source)
Q: I am irradiating for hours with a UV lamp, but only 10% of my peptide is uncaged. Why?
A: You are likely suffering from the "Inner Filter Effect" (IFE), not a lack of total energy.
The Inner Filter Effect occurs when the solution itself absorbs the UV light so strongly that the photons cannot penetrate into the center of the vessel. The surface molecules cleave, but the bulk solution remains in the dark.
-
The Physics: According to the Beer-Lambert Law (
), if your concentration ( ) or path length ( ) is high, Absorbance ( ) skyrockets. -
The Threshold: If the OD (Optical Density) of your solution at the uncaging wavelength is > 1.0, 90% of the light is absorbed in the first few millimeters .
-
Solution:
-
Dilute: Perform photolysis at lower concentrations (< 100 µM) if possible.
-
Stir: Rapid magnetic stirring brings fresh caged peptide to the "illuminated face" of the cuvette.
-
Geometry: Switch from a standard cuvette (1 cm path) to a thin capillary or a shallow dish (top-down illumination).
-
Q: Does the material of my tube matter?
A: Yes. Standard laboratory glass blocks UV light.
-
Borosilicate Glass: Begins absorbing significantly below 320 nm. If you are using a 365 nm source, it might pass, but efficiency is lost.
-
Polystyrene (Plastic): Often contains UV stabilizers that block everything below 400 nm.
-
Correct Vessel: Use Quartz (transparent down to 190 nm) or UV-transparent plastics (e.g., specific cyclic olefin copolymers or methacrylate cuvettes designed for UV).
Category 2: Sample Chemistry (The Reaction)
Q: I see the cleaved peptide mass, but I also see a +133 Da or +150 Da adduct. What is this?
A: This is re-attachment of the nitroso byproduct (Schiff base formation).
Most caged peptides use o-nitrobenzyl (ONB) derivatives. Upon UV cleavage, the caging group becomes a nitrosobenzaldehyde or nitrosoketone . These byproducts are electrophilic and can react with nucleophiles on your peptide (especially free amines at the N-terminus or Lysine side chains) to form stable adducts.
Mechanism & Solution: You must add a "scavenger" to the buffer to intercept the nitroso compound before it attacks your peptide.
Figure 2: The Scavenging Pathway. Without a scavenger (dashed red line), the byproduct ruins the yield. With a scavenger (green line), the peptide is preserved.
Recommended Scavengers:
-
Semicarbazide (1–5 mM): Reacts rapidly with the nitroso-aldehyde to form an inert semicarbazone precipitate.
-
Dithiothreitol (DTT): Can be used, but high concentrations may reduce the nitro group of the caged starting material if left too long in the dark. Semicarbazide is generally preferred for o-nitrobenzyl groups [1].
Q: My peptide precipitates during photolysis.
A: This is likely a solubility crash or local heating.
-
Solubility: The caged peptide is often more hydrophobic than the free peptide. However, the byproducts (nitroso compounds) are often insoluble in aqueous buffer.
-
Fix: Include a small percentage of organic co-solvent (e.g., 5-10% DMSO or Acetonitrile) in your photolysis buffer to keep byproducts in solution.
-
-
Heating: High-intensity LEDs or lasers generate heat. Protein/peptide aggregation occurs above 40°C.
-
Fix: Use a temperature-controlled cuvette holder or pulse the light (e.g., 10 seconds ON, 10 seconds OFF) to allow heat dissipation.
-
Advanced Protocol: Analytical Validation
If you are unsure if your setup is working, run this standardized validation assay. Do not use your precious biological sample; use a cheap model compound.
Model Compound: Fmoc-Lys(Nvoc)-OH or a simple Caged-ATP (commercially available).
Protocol Steps:
-
Prepare Stock: Dissolve model compound to 50 µM in PBS (pH 7.4).
-
Note: 50 µM is low enough to avoid the Inner Filter Effect (OD < 0.1).
-
-
Prepare Control: Keep one aliquot wrapped in foil (Dark Control).
-
Irradiation: Place 100 µL in a Quartz micro-cuvette.
-
Exposure: Expose to 365 nm light (approx 10-50 mW/cm²) for 0, 1, 2, 5, and 10 minutes.
-
Analysis: Inject 10 µL of each time point onto RP-HPLC (C18 column).
-
Mobile Phase: A: H2O + 0.1% TFA; B: ACN + 0.1% TFA.
-
Gradient: 5-95% B over 20 mins.
-
-
Calculation: Plot the decrease in Starting Material peak area vs. Time.
Data Interpretation Table:
| Observation | Diagnosis | Corrective Action |
| Linear decay of starting material | System is working. | Calculate rate constant ( |
| Decay plateaus at 50% | Inner Filter Effect or Equilibrium. | Dilute sample 10x and retry. |
| New peak appears, then disappears | Secondary photolysis. | The product is also light-sensitive.[1] Reduce intensity. |
| No change in peak area | Wavelength mismatch. | Check lamp spectrum. Ensure it overlaps with caging group |
References
-
Ellis-Davies, G. C. R. (2007).[1][2][3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3][4][5] Nature Methods, 4(8), 619–628.[3][4]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
Goeldner, M., & Givens, R. (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.[6] (Standard Text for Photolysis Protocols).
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. pnas.org [pnas.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ellisdavieslab - caged compounds [sites.google.com]
- 6. nathan.instras.com [nathan.instras.com]
Validation & Comparative
A Comparative NMR Analysis of N-Protected Glycine: Unveiling the Electronic Influence of 2-Nitrobenzyl, Boc, and Cbz Moieties
In the landscape of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that influences not only the synthetic strategy but also the physicochemical properties of the intermediate compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of these protected amino acids, offering a detailed window into the electronic environment of the molecule. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of glycine protected with the photolabile 2-nitrobenzyl (using its close isomer, para-nitrobenzyl, as a practical analogue), the acid-labile tert-butyloxycarbonyl (Boc), and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) groups. Through this comparison, we will explore how the distinct electronic characteristics of each protecting group manifest in their respective NMR spectra, providing valuable insights for researchers in the field.
The Diagnostic Power of NMR in Characterizing Protected Amino Acids
NMR spectroscopy allows for the precise mapping of the chemical environment of each proton and carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups increase shielding, resulting in a lower chemical shift (upfield). By comparing the NMR spectra of glycine appended with different protecting groups, we can directly probe the inductive and resonance effects exerted by these moieties on the core glycine structure. For this analysis, all spectra were referenced to data obtained in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these types of compounds.
Analysis of N-(p-Nitrobenzyloxycarbonyl)glycine (pNZ-Gly-OH)
As a close and electronically similar analogue for the target compound, N-(((2-nitrobenzyl)oxy)carbonyl)glycine, we will analyze the NMR spectrum of N-(p-nitrobenzyloxycarbonyl)glycine (pNZ-Gly-OH). The nitro group, whether in the ortho or para position, is a strong electron-withdrawing group, and its influence on the glycine moiety is a key feature of the spectrum.
¹H NMR Spectrum of pNZ-Gly-OH
The proton NMR spectrum of pNZ-Gly-OH in DMSO-d₆ reveals several key signals. The aromatic protons of the p-nitrobenzyl group appear as two distinct doublets at approximately 8.21 ppm and 7.59 ppm, characteristic of a para-substituted benzene ring. The benzylic protons (CH₂ adjacent to the aromatic ring) resonate as a singlet around 5.18 ppm. The glycine α-protons (the CH₂ group of the glycine backbone) are observed as a doublet at approximately 3.67 ppm, coupled to the adjacent NH proton. The NH proton itself appears as a triplet at about 7.70 ppm due to coupling with the α-protons.
¹³C NMR Spectrum of pNZ-Gly-OH
In the carbon spectrum, the carbonyl carbon of the carboxylic acid appears at approximately 172.12 ppm, while the carbamate carbonyl is found at about 156.9 ppm. The glycine α-carbon resonates at approximately 42.84 ppm. The carbons of the p-nitrobenzyl group are observed in the aromatic region (124-148 ppm), with the carbon attached to the nitro group being the most downfield. The benzylic carbon signal is located at around 64.95 ppm.[1]
The strong electron-withdrawing nature of the nitro group on the benzyl moiety leads to a general deshielding of the benzylic protons and carbon, as well as the glycine α-protons and α-carbon, when compared to a standard Cbz group.
Comparative Analysis with Boc- and Cbz-Protected Glycine
To understand the unique spectral signature of the nitrobenzyl-protected glycine, it is essential to compare it with the more common Boc and Cbz protecting groups.
N-(tert-Butyloxycarbonyl)glycine (Boc-Gly-OH)
The Boc group is known for its steric bulk and its electron-donating character through hyperconjugation, although it also possesses an electron-withdrawing carbonyl group.
-
¹H NMR (DMSO-d₆): The most prominent feature is the large singlet for the nine equivalent protons of the tert-butyl group, which typically appears around 1.38 ppm. The glycine α-protons are observed as a doublet at approximately 3.55 ppm, and the NH proton as a triplet around 6.98 ppm.
-
¹³C NMR (DMSO-d₆): The carbonyl of the carboxylic acid is found at approximately 172.1 ppm, and the carbamate carbonyl at about 156.1 ppm. The glycine α-carbon resonates around 43.1 ppm. The quaternary carbon of the tert-butyl group appears near 78.1 ppm, and the methyl carbons at about 28.3 ppm.
N-(Benzyloxycarbonyl)glycine (Cbz-Gly-OH)
The Cbz group is electronically more neutral than the pNZ group but more electron-withdrawing than the Boc group due to the influence of the aromatic ring and the carbonyl group.
-
¹H NMR (DMSO-d₆): The five protons of the phenyl ring typically appear as a multiplet between 7.30 and 7.40 ppm. The benzylic protons give a singlet at approximately 5.04 ppm. The glycine α-protons are seen as a doublet around 3.68 ppm, with the NH proton appearing as a triplet at about 7.58 ppm.
-
¹³C NMR (DMSO-d₆): The carboxylic acid carbonyl resonates at approximately 172.0 ppm, and the carbamate carbonyl at around 156.6 ppm. The glycine α-carbon is found at about 43.0 ppm. The benzylic carbon appears at approximately 65.5 ppm, and the aromatic carbons are observed in the 127-137 ppm range.
Performance Comparison: Interpreting the Chemical Shift Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the glycine moiety in each of the three protected forms, allowing for a direct comparison of the electronic influence of each protecting group.
| Compound | Glycine α-CH₂ (¹H, ppm) | Glycine NH (¹H, ppm) | Glycine α-C (¹³C, ppm) | Carbamate C=O (¹³C, ppm) | Carboxylic Acid C=O (¹³C, ppm) |
| pNZ-Gly-OH | ~3.67 | ~7.70 | ~42.84 | ~156.9 | ~172.12 |
| Boc-Gly-OH | ~3.55 | ~6.98 | ~43.1 | ~156.1 | ~172.1 |
| Cbz-Gly-OH | ~3.68 | ~7.58 | ~43.0 | ~156.6 | ~172.0 |
From this data, several key insights emerge:
-
Glycine α-Protons and α-Carbon: The chemical shifts of the glycine α-protons and α-carbon are quite similar for the pNZ and Cbz protected forms, both being slightly downfield compared to the Boc-protected glycine. This reflects the greater electron-withdrawing nature of the benzyl-based protecting groups compared to the more electron-donating character of the Boc group. The strong deshielding effect of the nitro group in pNZ-glycine is more pronounced on the benzylic protons and carbons of the protecting group itself rather than being transmitted significantly further to the glycine α-carbon.
-
Amide NH Proton: The most significant variation is seen in the chemical shift of the amide (NH) proton. The pNZ group causes the most substantial downfield shift (~7.70 ppm), followed by the Cbz group (~7.58 ppm), with the Boc group resulting in the most upfield shift (~6.98 ppm). This is a direct reflection of the electron density on the nitrogen atom. The strongly electron-withdrawing nitrobenzyl group reduces the electron density on the nitrogen most effectively, leading to the greatest deshielding of the attached proton.
-
Carbamate Carbonyl: The chemical shift of the carbamate carbonyl carbon is also indicative of the electronic nature of the protecting group. The pNZ group results in the most downfield shift (~156.9 ppm), indicating the most electrophilic carbonyl carbon, a consequence of the electron-withdrawing nitro group.
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the N-protected glycine derivative.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.
Diagram of the NMR Analysis Workflow
Caption: Workflow for NMR sample preparation and analysis.
Conclusion
The comparative NMR analysis of pNZ-glycine, Boc-glycine, and Cbz-glycine clearly demonstrates the profound impact of the N-protecting group on the electronic environment of the glycine molecule. The electron-withdrawing nitrobenzyl group causes a significant deshielding of the amide proton, a key diagnostic feature in the ¹H NMR spectrum. In contrast, the electron-donating nature of the Boc group leads to a more shielded environment for the glycine moiety. The Cbz group presents an intermediate electronic profile. These insights, readily obtained from routine NMR spectroscopy, are invaluable for the structural confirmation of protected amino acids and provide a deeper understanding of how protecting group selection can modulate the chemical properties of these crucial synthetic intermediates. This knowledge empowers researchers to make more informed decisions in the design and execution of their synthetic strategies in drug development and peptide chemistry.
References
-
Muttenthaler, M., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. Available at: [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Nitrobenzyl Photolysis Rates
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled release technologies, 2-nitrobenzyl (NB) and its derivatives stand out as a cornerstone for photolabile protecting groups, or "caged compounds."[1][2] Their ability to release a wide array of bioactive molecules with high spatial and temporal precision upon light irradiation has made them indispensable tools in fields ranging from fundamental biological studies to advanced drug delivery systems.[1][3] This guide provides an in-depth comparison of the photolysis kinetics of various 2-nitrobenzyl derivatives, supported by experimental data and detailed protocols to empower researchers in selecting and evaluating the optimal photocage for their specific application.
The "Why": Understanding the Photochemical Mechanism
The photolysis of 2-nitrobenzyl derivatives is initiated by the absorption of a photon, typically in the UV-A range, which excites the nitro group.[2][4] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient aci-nitro intermediate.[5][6] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the "caged" molecule and the formation of a 2-nitrosobenzaldehyde or a related byproduct.[5][7] The efficiency and rate of this process are critical performance indicators for any photocage.
The overall quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed, and the rate of release are influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group.[7][8] For instance, electron-donating groups, such as methoxy groups, can red-shift the absorption maximum, allowing for the use of longer, less phototoxic wavelengths.[7][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
A Comparative Guide to o-Nitrobenzyl and p-Hydroxyphenacyl Photolabile Protecting Groups
In the dynamic fields of chemical biology, drug delivery, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling the light-triggered release of bioactive molecules and the activation of chemical functionalities. Among the diverse array of PPGs, the ortho-nitrobenzyl (oNB) and para-hydroxyphenacyl (pHP) scaffolds have been extensively utilized. This guide provides an in-depth, objective comparison of these two prominent PPGs, offering experimental insights and data to inform the selection of the optimal group for your research needs.
Introduction: The Role of Light in Molecular Control
The core principle of a PPG is its ability to mask a specific functional group on a molecule, rendering it inactive.[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule.[2] This "uncaging" process offers unparalleled control over biological and chemical processes, as light can be delivered with high spatial and temporal resolution.[2] The choice of PPG is critical and depends on several factors, including the nature of the molecule to be caged, the desired release kinetics, and the biological or chemical environment of the experiment.
While o-nitrobenzyl has long been the workhorse in this field, the development of p-hydroxyphenacyl and other newer PPGs has addressed some of its limitations.[3][4][5][6] This guide will dissect the key performance characteristics of both oNB and pHP groups to provide a clear understanding of their respective advantages and disadvantages.
At a Glance: Key Performance Metrics
For a rapid comparison, the following table summarizes the essential properties of o-nitrobenzyl and p-hydroxyphenacyl protecting groups.
| Feature | o-Nitrobenzyl (oNB) | p-Hydroxyphenacyl (pHP) |
| Release Rate | Microseconds to milliseconds[4] | Nanoseconds or less[1][4][7] |
| Quantum Yield (Φ) | Generally low to moderate (0.01-0.4)[3][8][9] | Generally high (0.1-1.0)[3][7][10] |
| Photochemical Byproducts | o-Nitrosobenzaldehyde/ketone (can be reactive and absorb at the excitation wavelength)[3][4][5] | p-Hydroxyphenylacetic acid (generally inert and transparent at excitation wavelengths)[7][10] |
| Wavelength of Activation | Typically UV-A (320-400 nm); can be red-shifted with modifications[8][9][11][12] | UV-A (~280-350 nm); can be shifted with pH[7][13] |
| Versatility | Protects a wide range of functional groups[1][2][14] | Primarily used for carboxylic acids, phosphates, and hydroxyls[3][10] |
| Aqueous Solubility | Can be limited; often requires solubilizing modifications[3] | Generally good aqueous solubility[3][10] |
Delving Deeper: A Head-to-Head Comparison
Release Kinetics: The Need for Speed
A critical differentiator between oNB and pHP is the rate at which they release the caged molecule.
-
p-Hydroxyphenacyl: The pHP group boasts exceptionally fast release kinetics, with uncaging occurring on the nanosecond timescale or even faster.[1][4][7] This rapid release is crucial for studying fast biological processes, such as enzyme catalysis and neurotransmission, where the timing of substrate delivery must be precise.[3][4][15] The photorelease mechanism involves a photo-Favorskii rearrangement, a concerted process that contributes to its high speed.[7][10]
-
o-Nitrobenzyl: In contrast, the release from oNB groups is significantly slower, typically occurring in the microsecond to millisecond range.[4] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, followed by a series of steps to liberate the caged molecule.[16][17] This slower release rate can be a limiting factor in time-resolved studies.[3]
Quantum Yield and Photochemical Efficiency
The quantum yield (Φ) represents the efficiency of the photorelease process – the number of molecules released per photon absorbed.
-
p-Hydroxyphenacyl: pHP derivatives are known for their high quantum yields, often ranging from 0.1 to as high as 1.0.[3][7][10] This high efficiency means that lower light doses can be used to achieve the desired concentration of the uncaged molecule, minimizing the risk of photodamage to biological samples.
-
o-Nitrobenzyl: The quantum yields for oNB groups are generally lower and more variable, typically falling in the range of 0.01 to 0.4.[3][8][9] The efficiency is influenced by the nature of the leaving group and the substitution pattern on the aromatic ring.[16][17] Efforts to red-shift the absorption of oNB derivatives have often led to a decrease in their quantum yields.[8][9]
The Byproduct Story: Cleanliness of the Reaction
The nature of the photoproducts generated alongside the released molecule is a crucial consideration, especially in biological systems.
-
p-Hydroxyphenacyl: A significant advantage of the pHP group is the clean nature of its photochemistry. The primary byproduct is p-hydroxyphenylacetic acid, which is generally considered biologically benign and, importantly, transparent at the wavelengths used for photolysis.[7][10] This prevents the "inner filter" effect, where byproducts absorb the excitation light and reduce the efficiency of further uncaging.
-
o-Nitrobenzyl: The photolysis of oNB groups generates an o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[3][4][5] These byproducts can be problematic for several reasons. They can absorb light at the same wavelength used for uncaging, leading to the aforementioned inner filter effect.[3] Furthermore, nitroso compounds can be reactive and potentially toxic to cells.[4][5]
Visualizing the Mechanisms
To better understand the differences in their photochemical behavior, let's visualize the uncaging mechanisms of both groups.
Caption: Photocleavage mechanism of the o-nitrobenzyl group.
Caption: Photocleavage mechanism of the p-hydroxyphenacyl group.
Experimental Protocols: A Practical Guide
To illustrate the application of these PPGs, here are generalized protocols for the synthesis and photolysis of caged compounds.
General Synthesis of a Caged Carboxylic Acid
This protocol provides a general framework. Specific reaction conditions may need to be optimized based on the substrate.
Synthesis of an o-Nitrobenzyl Ester:
-
Dissolve the carboxylic acid in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., DBU or triethylamine) to deprotonate the carboxylic acid.
-
Add o-nitrobenzyl bromide and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Synthesis of a p-Hydroxyphenacyl Ester:
-
Dissolve the carboxylic acid in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., DBU or potassium carbonate) to deprotonate the carboxylic acid.[15]
-
Add p-hydroxyphenacyl bromide and stir the reaction at room temperature.[10][15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting p-hydroxyphenacyl ester by column chromatography.
General Photolysis (Uncaging) Experiment
The following is a representative workflow for a photolysis experiment.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nathan.instras.com [nathan.instras.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. folia.unifr.ch [folia.unifr.ch]
- 17. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
